3-Vinylbenzoic acid ethyl ester
Overview
Description
3-Vinylbenzoic acid ethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This compound is characterized by the presence of a vinyl group attached to the benzene ring, which makes it a versatile intermediate in organic synthesis.
Mechanism of Action
are a class of organic compounds that are characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl or an aryl group . Esters occur widely in nature and are often responsible for the characteristic fragrances of fruits and flowers .
In terms of their biochemical pathways , esters can undergo a variety of reactions. For example, esters can be synthesized from carboxylic acids and alcohols in a reaction known as esterification . They can also undergo hydrolysis, a reaction in which the ester bond is broken by water . This reaction is often catalyzed by acids or bases .
The pharmacokinetics of esters can vary widely depending on their specific structure and the environment in which they are found. Factors such as the presence of certain enzymes, pH levels, and the specific properties of the ester itself can all influence how quickly an ester is absorbed, distributed, metabolized, and excreted .
The result of action of an ester can also vary depending on its specific structure and the biochemical pathways it is involved in. For example, some esters are used in the body as sources of energy, while others play roles in cellular signaling .
The action environment can greatly influence the stability and efficacy of an ester. Factors such as temperature, pH, and the presence of other compounds can all affect an ester’s stability and its ability to participate in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-vinylbenzoic acid ethyl ester typically involves the esterification of 3-vinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-Vinylbenzoic acid+EthanolAcid Catalyst3-Vinylbenzoic acid ethyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Vinylbenzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-vinylbenzoic acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or hydrogenation using a palladium catalyst.
Major Products:
Hydrolysis: 3-Vinylbenzoic acid and ethanol.
Reduction: 3-Vinylbenzyl alcohol.
Substitution: Halogenated or hydrogenated derivatives of the ester.
Scientific Research Applications
3-Vinylbenzoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The ester is used in the production of polymers and resins, where it imparts specific properties to the final product.
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the vinyl group.
Methyl 3-vinylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Vinylbenzoic acid: The parent acid of the ester.
Uniqueness: 3-Vinylbenzoic acid ethyl ester is unique due to the presence of both the ester and vinyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. The vinyl group also imparts specific reactivity that is not present in similar compounds like ethyl benzoate.
Properties
IUPAC Name |
ethyl 3-ethenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPYNNRHGHNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573030 | |
Record name | Ethyl 3-ethenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33745-48-1 | |
Record name | Ethyl 3-ethenylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33745-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-ethenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.